molecular formula C104H174N24O22 B12377883 H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2

H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2

Cat. No.: B12377883
M. Wt: 2112.6 g/mol
InChI Key: PXGGYRPYWLMGSV-CMDPNKGGSA-N
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Description

The compound “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” is a synthetic peptide with a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is modified with palmitoyl groups, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, increasing efficiency and reducing human error. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides with sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Chemistry

Peptides are used as building blocks in the synthesis of more complex molecules and as catalysts in chemical reactions.

Biology

Peptides play roles in cell signaling, immune responses, and enzyme regulation. They are used in research to study protein-protein interactions and cellular processes.

Medicine

Peptides are used as therapeutic agents in the treatment of diseases such as cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, and antimicrobial agents.

Industry

Peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and modifications. Peptides can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects. The palmitoyl groups in “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” may enhance its ability to interact with cell membranes, increasing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)-Lys-NH2: A similar peptide with a single palmitoyl modification.

    H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys-Lys-NH2: A similar peptide without palmitoyl modifications.

Uniqueness

The dual palmitoyl modifications in “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” may provide enhanced stability and membrane interaction compared to similar peptides. This can result in improved biological activity and therapeutic potential.

Properties

Molecular Formula

C104H174N24O22

Molecular Weight

2112.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C104H174N24O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(133)111-50-33-29-40-75(94(140)118-73(91(109)137)37-26-30-47-105)120-95(141)74(38-27-31-48-106)119-96(142)76(39-28-32-49-107)121-103(149)84-41-34-51-128(84)89(136)61-114-93(139)77(52-63(2)3)122-97(143)78(53-64(4)5)123-99(145)80(55-68-43-45-70(131)46-44-68)116-88(135)60-113-92(138)66(8)115-102(148)83(62-129)126-100(146)82(57-85(108)132)124-98(144)79(54-65(6)7)125-104(150)90(67(9)130)127-101(147)81(117-87(134)59-110-10)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,63-67,73-84,90,110,112,129-131H,11-23,26-34,37-42,47-57,59-62,105-107H2,1-10H3,(H2,108,132)(H2,109,137)(H,111,133)(H,113,138)(H,114,139)(H,115,148)(H,116,135)(H,117,134)(H,118,140)(H,119,142)(H,120,141)(H,121,149)(H,122,143)(H,123,145)(H,124,144)(H,125,150)(H,126,146)(H,127,147)/t66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1

InChI Key

PXGGYRPYWLMGSV-CMDPNKGGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC

Origin of Product

United States

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